Trimethaphan Camsylate

Description

Properties

CAS No. |

68-91-7 |

|---|---|

Molecular Formula |

C32H40N2O5S2 |

Molecular Weight |

596.8 g/mol |

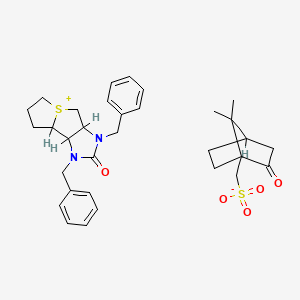

IUPAC Name |

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

InChI |

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1/t;7-,10-/m.1/s1 |

InChI Key |

HALWUDBBYKMYPW-STOWLHSFSA-M |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

Appearance |

Solid powder |

Other CAS No. |

68-91-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trimethaphan camsylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Trimethaphan Camsylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethaphan (B611479) camsylate is a potent, short-acting ganglionic blocking agent that functions as a competitive, non-depolarizing antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) within the autonomic ganglia. This comprehensive technical guide delineates the molecular mechanism of action of trimethaphan, its physiological consequences, and the experimental methodologies employed to characterize its pharmacological profile. While trimethaphan has largely been superseded in clinical practice, it remains a valuable tool in pharmacological research for investigating the autonomic nervous system's role in physiological and pathophysiological processes. This document provides a detailed overview for researchers, scientists, and drug development professionals engaged in cardiovascular and autonomic pharmacology.

Core Mechanism of Action: Competitive Antagonism at Ganglionic Nicotinic Acetylcholine Receptors

The principal mechanism of action of trimethaphan camsylate is the blockade of neurotransmission at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][2][3] This is achieved through competitive antagonism of neuronal nicotinic acetylcholine receptors (NN or N1 subtype).[4]

Acetylcholine released from preganglionic neurons normally binds to these receptors on the postganglionic neuron, causing a conformational change that opens an ion channel permeable to sodium and potassium ions. The resulting influx of positive charge leads to depolarization of the postsynaptic membrane and, if the threshold is reached, the generation of an action potential that propagates to the effector organ.

Trimethaphan, by competing with acetylcholine for the same binding sites on the nAChR, prevents this sequence of events.[3] As a non-depolarizing antagonist, it does not activate the receptor upon binding.[5] Consequently, it inhibits the excitatory postsynaptic potential (EPSP) and blocks the transmission of nerve impulses from preganglionic to postganglionic neurons.[6]

The chemical structure of trimethaphan, a sulfonium (B1226848) compound, confers a positive charge that restricts its passage across the blood-brain barrier, limiting its effects to the peripheral nervous system.[4][5]

Signaling Pathway Disruption by Trimethaphan

The signaling cascade interrupted by trimethaphan is the fundamental pathway of autonomic ganglionic neurotransmission. The following diagram illustrates the competitive blockade exerted by trimethaphan at the ganglionic synapse.

Caption: Trimethaphan competitively blocks nicotinic acetylcholine receptors at the autonomic ganglia, preventing acetylcholine-mediated depolarization of the postganglionic neuron and subsequent action potential generation.

Secondary Mechanisms of Action

In addition to its primary ganglionic blocking activity, trimethaphan has been reported to have secondary effects that contribute to its overall pharmacological profile:

-

Direct Vasodilation: Some studies suggest that trimethaphan can directly relax vascular smooth muscle, contributing to its hypotensive effect.[2][3][7] This action is independent of its ganglionic blockade.

-

Histamine (B1213489) Release: Trimethaphan can induce the release of histamine from mast cells, which can also contribute to vasodilation and hypotension.[2][3]

Quantitative Pharmacological Data

A comprehensive review of the available literature reveals a notable lack of specific quantitative binding data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from radioligand binding assays. One source provides an IC50 of 5.15 and a Ki of 5.56 for "trimethaphan" without specifying the receptor subtype, tissue, or experimental conditions, rendering the data difficult to interpret in a specific context.[8] The table below summarizes the known pharmacological actions of trimethaphan.

| Parameter | Receptor/Target | Value | Species/Tissue | Method | Reference |

| Primary Action | Neuronal Nicotinic Acetylcholine Receptors (NN) | Competitive Antagonist | Autonomic Ganglia | Functional Assays | [3][4][5] |

| Secondary Action | Vascular Smooth Muscle | Direct Vasodilator | Canine Arteries | In Vitro Muscle Bath | [7] |

| Secondary Action | Mast Cells | Histamine Release | - | - | [2][3] |

| Binding Affinity (Ki) | Nicotinic Acetylcholine Receptor Alpha 5 Subunit | 5.56 (pKi) | Musca domestica | Radioligand Binding | [8] |

| Functional Inhibition (IC50) | Nicotinic Acetylcholine Receptor (Torpedo) | 5.15 (pIC50) | Torpedo californica | Ion Channel Assay | [8] |

Note: The quantitative data presented is of limited applicability to human autonomic ganglia and should be interpreted with caution.

Experimental Protocols

The characterization of a ganglionic blocking agent like trimethaphan involves a multi-faceted approach, combining in vitro and in vivo techniques to elucidate its mechanism and physiological effects.

Radioligand Binding Assay for Nicotinic Receptors

This in vitro method is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity (Ki) of trimethaphan for neuronal nicotinic acetylcholine receptors.

-

Methodology:

-

Membrane Preparation: A tissue source rich in neuronal nAChRs (e.g., rat brain cortex or a cell line expressing the desired nAChR subtype) is homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]epibatidine or [³H]acetylcholine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled trimethaphan.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of trimethaphan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Isolated Tissue Preparations

This functional assay assesses the antagonist activity of a compound on a whole tissue level.

-

Objective: To determine the potency of trimethaphan in blocking agonist-induced contractions in tissues containing autonomic ganglia.

-

Methodology:

-

Tissue Preparation: A section of tissue containing a ganglion and a smooth muscle effector, such as the guinea pig ileum or the rat urinary bladder, is suspended in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O₂/5% CO₂.

-

Tension Recording: The tissue is connected to a force transducer to record isometric or isotonic contractions.

-

Agonist Stimulation: A nicotinic agonist (e.g., nicotine (B1678760) or dimethylphenylpiperazinium, DMPP) is added to the bath to induce a contractile response.

-

Antagonist Application: The tissue is pre-incubated with varying concentrations of trimethaphan before re-exposure to the agonist.

-

Data Analysis: A Schild plot is constructed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the pA₂ is equal to the pKi.

-

In Vivo Hemodynamic Monitoring

This in vivo protocol evaluates the cardiovascular effects of the ganglionic blockade.

-

Objective: To measure the effects of trimethaphan on blood pressure, heart rate, and autonomic reflexes in an intact animal model.

-

Methodology:

-

Animal Instrumentation: Anesthetized animals (e.g., rats, rabbits, or dogs) are instrumented with an arterial catheter for blood pressure measurement and ECG leads for heart rate monitoring.

-

Drug Administration: Trimethaphan is administered intravenously, typically as a continuous infusion, to achieve and maintain a steady level of ganglionic blockade.

-

Autonomic Reflex Testing: The efficacy of the blockade is assessed by challenging autonomic reflexes. For example, the baroreceptor reflex can be tested by administering a pressor agent like phenylephrine (B352888) and observing for the absence of reflex bradycardia.

-

Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded and analyzed to determine the dose-response relationship for trimethaphan's effects on blood pressure and heart rate.

-

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical relationships in the mechanism of action and a typical experimental workflow for characterizing a ganglionic blocker.

Caption: Logical flow from the molecular action of trimethaphan to its systemic physiological effects.

Caption: A generalized experimental workflow for the preclinical and clinical development of a ganglionic blocking agent.

Conclusion

This compound exerts its pharmacological effects primarily through the competitive, non-depolarizing blockade of nicotinic acetylcholine receptors at the autonomic ganglia. This non-selective action on both sympathetic and parasympathetic outflow results in a profound but short-lived reduction in blood pressure, accompanied by a wide array of other autonomic effects. While the lack of specific, high-quality quantitative binding data in the public domain is a limitation, the qualitative mechanism and the physiological consequences are well-established through decades of pharmacological research. Trimethaphan remains a cornerstone compound for the study of autonomic physiology and a classic example of the therapeutic potential and challenges of targeting the autonomic ganglia.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethaphan - BioPharma Notes [biopharmanotes.com]

- 4. Trimetaphan Camsilate [benchchem.com]

- 5. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 6. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 7. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trimetaphan [drugcentral.org]

Trimethaphan Camsylate: A Technical Guide to its Antagonism of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethaphan (B611479) camsylate is a potent, short-acting, competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. By blocking the action of acetylcholine, it effectively interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vasomotor tone and blood pressure. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and experimental evaluation of trimethaphan camsylate. Detailed experimental protocols and visual representations of its mechanism are included to facilitate further research and drug development efforts.

Introduction

This compound is a non-depolarizing ganglionic blocking agent that has been historically used for the induction of controlled hypotension during surgery and for the management of hypertensive crises.[1] Its mechanism of action lies in its ability to competitively antagonize nicotinic acetylcholine receptors at the autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.[2] This dual action results in vasodilation, reduced cardiac output, and a subsequent lowering of arterial blood pressure.[1] Due to its charged sulfonium (B1226848) group, this compound does not cross the blood-brain barrier, restricting its effects to the peripheral nervous system.[1]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary molecular target of this compound is the neuronal (Nn or N1) subtype of nicotinic acetylcholine receptors. These ligand-gated ion channels are pentameric structures composed of various alpha (α) and beta (β) subunits, with the α3β4 and α3β2 subtypes being prominent in autonomic ganglia.

Under normal physiological conditions, the binding of acetylcholine (ACh) released from preganglionic neurons to these receptors causes a conformational change, opening the ion channel and allowing an influx of sodium and calcium ions. This influx leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.

This compound, as a competitive antagonist, binds to the same site as acetylcholine on the nAChR but does not activate the channel.[3] This occupation of the receptor binding site prevents acetylcholine from binding and initiating channel opening, thereby blocking ganglionic transmission.

Signaling Pathway of Nicotinic Receptor Antagonism by this compound

The following diagram illustrates the competitive antagonism of trimethaphan at the ganglionic nicotinic acetylcholine receptor.

Caption: Competitive antagonism by Trimethaphan at the ganglionic synapse.

Quantitative Pharmacological Data

Precise Ki or IC50 values for this compound at specific mammalian nicotinic receptor subtypes are not extensively reported in publicly available literature. However, comparative and functional studies provide valuable insights into its potency.

| Parameter | Value | Species/System | Reference |

| Antinicotinic Potency | Approximately 1/4 that of hexamethonium | Dog mesenteric arteries | [4] |

| EC50 | 0.67 µM | Locust thoracic ganglia (nicotinic ACh1 receptor) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to characterize the antagonist properties of this compound at nicotinic acetylcholine receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from standard competitive binding assays for nAChRs and can be used to determine the binding affinity (Ki) of this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype (e.g., α3β4) expressed in a cell line.

Materials:

-

HEK-293 cells stably expressing the human α3β4 nAChR subtype.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

-

Non-specific binding control: A high concentration of a non-labeled nAChR ligand (e.g., 1 mM nicotine).

-

This compound stock solution.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the target nAChR to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Add a constant concentration of [³H]-Epibatidine (typically at or below its Kd) to all wells.

-

For non-specific binding wells, add the high concentration of the non-labeled ligand.

-

Add the serially diluted this compound to the experimental wells.

-

Add the prepared cell membranes to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol can be used to functionally characterize the antagonist effects of this compound on nAChRs expressed in Xenopus oocytes.

Objective: To determine the functional antagonism (IC50) and mechanism (competitive vs. non-competitive) of this compound at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR.

-

Oocyte injection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

Acetylcholine (agonist) stock solution.

-

This compound stock solution.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs for the nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Antagonist Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a concentration of acetylcholine that elicits a submaximal response (e.g., EC20) to obtain a control current.

-

Wash out the acetylcholine.

-

Pre-apply this compound at a specific concentration for a set period (e.g., 2-5 minutes).

-

Co-apply the same concentration of acetylcholine in the continued presence of this compound and record the inhibited current.

-

Repeat this process for a range of this compound concentrations to generate a concentration-response curve for inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

-

To determine the mechanism of antagonism, perform a Schild analysis by measuring the shift in the acetylcholine concentration-response curve at different fixed concentrations of this compound. A parallel rightward shift with a Schild plot slope of 1 is indicative of competitive antagonism.

-

Caption: Workflow for TEVC electrophysiology to assess nAChR antagonism.

Conclusion

This compound serves as a classic example of a nicotinic acetylcholine receptor antagonist with a specific action at the autonomic ganglia. Its well-defined mechanism of action and peripheral selectivity have made it a valuable tool in both clinical practice and pharmacological research. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting nicotinic acetylcholine receptors. Further research to elucidate its precise binding affinities for various nAChR subtypes will enhance our understanding of its pharmacological profile.

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. A comparison between mechanisms of action of different nicotinic blocking agents on rat submandibular ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

An In-depth Examination of a Prototypical Ganglionic Blocker for Preclinical and Research Applications

This technical guide provides a comprehensive overview of Trimethaphan (B611479) Camsylate, a potent, short-acting ganglionic blocking agent. Primarily of historical clinical significance, Trimethaphan Camsylate remains a valuable pharmacological tool for scientific researchers studying the autonomic nervous system, cardiovascular physiology, and related pathological states. This document details its mechanism of action, pharmacokinetic profile, and established research applications, presenting quantitative data, experimental protocols, and key signaling pathways to support advanced scientific inquiry.

SEO-Driven Long-Tail Keywords for Scientific Researchers

For researchers seeking specific information on this compound, the following long-tail keywords are designed to optimize search engine visibility for relevant technical content:

-

This compound mechanism of action on nicotinic receptors

-

Quantitative effects of Trimethaphan on arterial blood pressure

-

Trimethaphan dose-response relationship in controlled hypotension

-

In vivo animal models of ganglionic blockade using Trimethaphan

-

Comparing this compound and hexamethonium (B1218175) in research

-

Experimental protocol for Trimethaphan-induced hypotension in rats

-

This compound for studying autonomic control of heart rate

-

Use of Trimethaphan in preclinical models of hypertensive crisis

-

Pharmacological research applications of nicotinic receptor antagonists

-

Trimethaphan's effect on sympathetic and parasympathetic tone

-

In vitro smooth muscle relaxation assay with Trimethaphan

-

Detailed synthesis pathway of this compound

-

Cardiovascular hemodynamics under Trimethaphan infusion

-

This compound in studies of neurogenic orthostatic hypotension

-

Formulation of this compound for intravenous administration in research

Core Mechanism of Action

This compound is a non-depolarizing, competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems[1][2][3]. By occupying these receptor sites, it prevents the binding of acetylcholine (ACh), thereby blocking the transmission of nerve impulses from preganglionic to postganglionic neurons[2][4]. This non-selective blockade of the entire autonomic outflow leads to a variety of physiological effects, the most prominent of which is a marked decrease in blood pressure[1][3].

The hypotensive effect is primarily due to the blockade of sympathetic ganglia, which reduces sympathetic tone to the vasculature, causing vasodilation and a decrease in total peripheral resistance[2][5]. Additionally, Trimethaphan may have a direct vasodilatory effect on blood vessels and can cause the release of histamine, further contributing to its hypotensive action[2][6].

// Nodes ACh [label="Acetylcholine (ACh)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Trimethaphan [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ACh_vesicle -> ACh [label="Release"]; ACh -> nAChR [label="Binds & Activates", color="#34A853", arrowhead=normal]; Trimethaphan -> nAChR [label="Competitively Blocks", color="#EA4335", arrowhead=tee]; nAChR -> Response [label="Depolarization", color="#4285F4", arrowhead=normal];

{rank=same; ACh; Trimethaphan;} }

In Vitro Assay: Vascular Smooth Muscle Relaxation

This protocol outlines a method to assess the direct vasodilatory effects of Trimethaphan on isolated arterial strips.

Objective: To determine the dose-response relationship of Trimethaphan-induced relaxation in pre-contracted vascular smooth muscle.

Materials:

-

Isolated arterial segments (e.g., canine mesenteric or femoral arteries)

-

Organ bath system with temperature control and aeration (95% O2, 5% CO2)

-

Krebs-Henseleit or similar physiological salt solution

-

Force-displacement transducer and data acquisition system

-

Vasoconstrictor agent (e.g., Prostaglandin F2α or Phenylephrine)

-

This compound stock solution and dilution series

Procedure:

-

Harvest arterial segments from a euthanized animal and prepare helically cut strips (e.g., 2 mm wide, 15 mm long).

-

Mount the arterial strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Connect one end of the strip to a fixed point and the other to a force transducer. Apply a resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh solution every 15-20 minutes.

-

Induce a stable contraction by adding a vasoconstrictor agent (e.g., Prostaglandin F2α, 10⁻⁶ M) to the bath.

-

Once the contraction has plateaued, add this compound to the bath in a cumulative, stepwise manner (e.g., from 10⁻⁷ M to 10⁻³ M), allowing the tissue to reach a steady-state response at each concentration.

-

Record the change in tension at each concentration.

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the vasoconstrictor.

-

Plot the dose-response curve to determine parameters such as EC₅₀.

dot

Conclusion

While its clinical use has been superseded by more selective agents, this compound remains an indispensable tool in the realm of physiological and pharmacological research. Its ability to induce a rapid, controllable, and reversible blockade of the entire autonomic nervous system provides a unique model for investigating autonomic control mechanisms in health and disease. For researchers in cardiovascular physiology, neuropharmacology, and drug development, a thorough understanding of Trimethaphan's properties, as outlined in this guide, is essential for its effective application in experimental settings.

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. Trimethaphan - BioPharma Notes [biopharmanotes.com]

- 3. Cerebral energy levels during trimethaphan-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A comparison of the cardiovascular effects of sodium nitroprusside and trimethaphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]

This guide provides a comprehensive overview of the foundational concepts and exploratory stages that constitute the bedrock of modern drug discovery. Tailored for researchers, scientists, and drug development professionals, it delves into the core principles, experimental methodologies, and critical decision-making processes that drive the journey from an initial hypothesis to a viable drug candidate.

Core Foundational Concepts in Pharmacology

The preliminary phase of any drug discovery program is rooted in the fundamental principles of pharmacology, primarily divided into pharmacokinetics and pharmacodynamics.[[“]][2][3]

-

Pharmacokinetics (PK): This discipline studies "what the body does to the drug."[4][5] It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[[“]][4] A thorough understanding of PK is essential for designing drugs with optimal exposure and duration of action.[[“]]

-

Pharmacodynamics (PD): Conversely, pharmacodynamics investigates "what the drug does to the body."[2][4] This involves the molecular mechanisms of action, the relationship between drug concentration and its effect, and the study of how drugs interact with biological targets like receptors or enzymes to produce a physiological response.[[“]][6]

The interplay between these two fields governs the efficacy and safety of a potential therapeutic agent.

The Exploratory Drug Discovery Pipeline

The exploratory phase of drug development is a systematic, multi-stage process designed to identify and refine new therapeutic agents. It begins with a deep understanding of a disease's biological basis and progresses through rigorous testing and optimization. The key stages include target identification and validation, hit discovery, lead generation, and lead optimization.[7]

The process begins by identifying a biological target (e.g., a protein, gene, or RNA) that plays a critical role in a disease.[7] A "druggable" target must be accessible to the drug molecule and, upon binding, elicit a measurable biological response that is hypothesized to be therapeutically beneficial.[7]

-

Target Identification: This involves using a variety of methods, including genomic, proteomic, and bioinformatics approaches, to link potential targets to a specific disease pathology.[7][8]

-

Target Validation: Following identification, validation provides confidence that modulating the target will have the desired therapeutic effect.[7][8] This often involves techniques like RNA interference (RNAi) or the use of monoclonal antibodies to simulate the effect of a drug on the target.[7]

A common class of targets in drug discovery are G-protein-coupled receptors (GPCRs), which are involved in a vast number of physiological processes.

Once a target is validated, the search begins for "hits"—molecules that show the desired activity against the target in a screening assay.[7] This is often accomplished through High-Throughput Screening (HTS).

Experimental Protocol: High-Throughput Screening (HTS)

-

Assay Development: A robust and sensitive biochemical or cell-based assay is designed to measure the activity of the target. The assay must be miniaturized to fit into a microplate format (e.g., 384- or 1536-well plates).

-

Library Screening: A large library of diverse chemical compounds is screened against the target using the developed assay. This process is automated with robotic liquid handling systems.

-

Data Acquisition: The assay signal (e.g., fluorescence, luminescence) from each well is read by a plate reader.

-

Hit Identification: Raw data is analyzed to identify compounds that produce a signal significantly different from the control wells. A "hit" is a compound that meets a predefined activity threshold and is confirmed upon retesting.[7]

Hits that are confirmed are then evaluated to become a "lead" series. A lead compound is a more promising starting point that has properties making it more amenable to chemical modification and optimization.

| Parameter | "Hit" Compound | "Lead" Compound | "Candidate" Drug |

| Potency (e.g., IC50) | Micromolar (µM) range | Sub-micromolar to nanomolar (nM) | Low nanomolar (nM) range |

| Selectivity | Often low or unknown | Moderate to high | High selectivity against off-targets |

| Structure-Activity | Not established | Preliminary SAR established | Well-defined SAR |

| Physicochemical Props. | Variable | Favorable for modification | Optimized for ADME properties |

| Patentability | May not be novel | Novel chemical scaffold | Strong IP position |

The lead optimization phase refines the chemical structure of lead compounds to improve key drug-like properties.[7] This iterative process involves medicinal chemists synthesizing analogues and pharmacologists testing them to build a structure-activity relationship (SAR).[9] The goal is to enhance potency and selectivity while improving metabolic stability, solubility, and oral bioavailability, and reducing toxicity.[10][11]

Preclinical Development

Before a drug can be tested in humans, it must undergo rigorous preclinical research to assess its safety and efficacy.[12] This stage involves both in vitro (cell-based) and in vivo (animal) studies conducted under Good Laboratory Practice (GLP) regulations.[12]

Experimental Protocol: In Vivo Acute Toxicity Study (Rodent Model)

-

Animal Acclimation: Healthy, young adult rodents (e.g., rats or mice) of a specific strain are acclimated to the laboratory environment.

-

Dose Formulation: The candidate drug is prepared in a suitable vehicle for administration (e.g., saline, corn oil).

-

Dose Administration: The drug is administered to several groups of animals at increasing dose levels, typically via the intended clinical route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.

-

Clinical Observation: Animals are closely monitored for a set period (e.g., 14 days) for any signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption.

-

Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs and tissues are collected for histopathological examination to identify any treatment-related changes.

-

Data Analysis: The data is used to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify potential target organs for toxicity.

Successful navigation of preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory authorities like the FDA to begin clinical trials in humans.[13]

References

- 1. consensus.app [consensus.app]

- 2. Pharmacology - Wikipedia [en.wikipedia.org]

- 3. [Basic concepts in pharmacology: important terms in pharmacodynamics and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. viares.com [viares.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.org]

- 9. Fundamental considerations in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

- 13. Drug Development and Review Definitions | FDA [fda.gov]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

A Technical Guide to Compound Validation and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stages of compound validation and comparative analysis in the drug discovery pipeline. Adherence to rigorous, well-structured protocols at these stages is paramount for minimizing costly failures in later clinical phases.[1][2] We will explore key experimental methodologies, data presentation standards, and logical frameworks for decision-making.

Section 1: Foundational Validation of the Lead Compound

Before a compound can be compared to others, its own activity, potency, and mechanism of action (MoA) must be rigorously confirmed.[3] This foundational validation ensures that you are advancing a viable candidate and that subsequent comparative data is built upon a solid baseline.[1]

Key Validation Experiments

Initial validation aims to confirm the compound's effect on its intended biological target.[4][5] This involves a series of experiments to build confidence in the initial findings.[3]

-

Target Engagement Assays: These experiments confirm that the compound physically interacts with its target protein within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose, measuring changes in protein stability upon ligand binding.[5]

-

Dose-Response and Potency Determination: In vitro assays are used to determine the concentration of the compound required to elicit a biological response. Key metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are established.[6]

-

Selectivity Profiling: It is crucial to understand if the compound interacts with other targets, which could lead to off-target effects. This is often done by screening the compound against a panel of related proteins (e.g., a kinase panel).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general procedure for validating target engagement.

-

Cell Culture: Grow cells of interest to approximately 80% confluency.

-

Compound Treatment: Treat cells with the test compound at various concentrations, including a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 1 hour) at 37°C.[7]

-

Thermal Challenge: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

-

Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point using methods like Western Blot or Mass Spectrometry.

-

Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a thermal shift, indicating that the compound binding has stabilized the protein against heat-induced denaturation.

Validation Workflow

The initial validation process can be visualized as a sequential workflow. A failure at any step necessitates a re-evaluation of the compound's viability.

Section 2: Comparative Analysis

Once a compound is validated, it must be compared against existing standards, such as competitor compounds or current therapies.[8][9] This comparative analysis is essential for determining its potential therapeutic value and commercial viability. The goal is to establish superiority or differentiation in key areas like potency, selectivity, or mechanism of action.[10]

Data Presentation for Comparative Analysis

Clear, concise data presentation is critical for effective comparison.[11] Quantitative data should be summarized in tables to facilitate direct comparison of key parameters.

Table 1: Comparative In Vitro Potency (IC₅₀)

| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |

| Your Compound | 15 | 1,500 | >10,000 | 100x |

| Competitor A | 25 | 500 | 8,000 | 20x |

| Standard Drug B | 50 | 2,500 | >10,000 | 50x |

Table 2: Cellular Activity Comparison

| Compound | Cell Viability EC₅₀ (µM) | Target Phosphorylation IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |

| Your Compound | 5.2 | 0.8 | >50 |

| Competitor A | 8.1 | 1.5 | 12.5 |

| Standard Drug B | 12.5 | 2.1 | >50 |

Experimental Protocol: Comparative Cell Viability Assay (MTT Assay)

This protocol outlines a method for comparing the effects of multiple compounds on cell proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Compound Preparation: Prepare serial dilutions of "Your Compound," "Competitor A," and "Standard Drug B" in the appropriate cell culture medium.

-

Treatment: Treat the cells with the different compounds across a range of concentrations. Include a vehicle-only control and a no-cell (blank) control.

-

Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the EC₅₀ for each compound.[12]

Visualizing Mechanism of Action: Signaling Pathways

Understanding how a compound modulates a signaling pathway provides insight into its mechanism of action and can be a key point of comparison.[13][14] For example, a compound may inhibit a kinase (like MEK) in the MAPK/ERK pathway, which is often dysregulated in cancer.

Section 3: Logical Framework for Advancement

The data from validation and comparative experiments must feed into a structured decision-making process.[15] This framework helps determine whether a compound should be advanced, optimized, or discontinued.

Decision Tree for Lead Advancement

A decision tree provides a logical workflow for interpreting experimental outcomes and guiding next steps. The primary goal is to select candidates with the highest probability of success in later, more expensive preclinical and clinical stages.[15][16]

References

- 1. Target Identification and Validation at MDC [md.catapult.org.uk]

- 2. Whitepaper: Minimize Risk for Your Preclinical Research | Mispro [mispro.com]

- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. researchgate.net [researchgate.net]

- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Presentation of Quantitative Data | PSM Made Easy [ihatepsm.com]

- 12. benchchem.com [benchchem.com]

- 13. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Drug Discovery Workflow - What is it? [vipergen.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. PDB-101: Molecule of the Month: Nuclear Pore Complex [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear pore complex - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The nuclear lamina in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Nuclear speckle | CD-CODE Encyclopedia [wiki.cd-code.org]

- 14. Nuclear Speckles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Nuclear speckles. | Semantic Scholar [semanticscholar.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. A Simple Kinetic Model with Explicit Predictions for Nuclear Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Nucleolus, Ribosomes, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nucleolar function and size in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New Insights into Connection of Nucleolar Functions and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nuclear proteins: promising targets for cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. Targeted Radionuclide Therapy - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. sciencedaily.com [sciencedaily.com]

- 28. youtube.com [youtube.com]

- 29. promega.com [promega.com]

- 30. Advances in high-resolution imaging – techniques for three-dimensional imaging of cellular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. nuc.berkeley.edu [nuc.berkeley.edu]

- 33. anl.gov [anl.gov]

- 34. Table of Keywords [www-kaken.jsps.go.jp]

- 35. Browse Products INL Software, Data, and AI Models Marketplace [inlsoftware.inl.gov]

- 36. WO2019014234A1 - Nucleoporins as drug targets for anti-proliferative therapeutics - Google Patents [patents.google.com]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Trimethaphan Camsylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethaphan (B611479) camsylate is a short-acting ganglionic blocking agent that has been used clinically for the induction of controlled hypotension during surgery and for the management of hypertensive crises. Its synthesis is a multi-step process involving the construction of a complex heterocyclic core and subsequent salt formation. This technical guide provides a detailed overview of the synthesis pathway of Trimethaphan Camsylate, including experimental protocols, quantitative data, and visualizations of the chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound originates from (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene, a key intermediate that can be derived from the synthesis of biotin. The overall pathway involves three main stages:

-

Grignard Reaction: Reaction of the thiophenone starting material with a Grignard reagent to introduce a side chain.

-

Reduction and Cyclization: Subsequent reduction and intramolecular cyclization to form the characteristic tricyclic thieno[1',2':1,2]thieno[3,4-d]imidazol-5-ium core of the trimethaphan cation.

-

Salt Formation: Conversion of the trimethaphan cation into its camsylate salt to enhance its stability and solubility.

Detailed Synthesis Steps

Step 1: Grignard Reaction with 3-Ethoxypropylmagnesium Bromide

The synthesis commences with the reaction of (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene with 3-ethoxypropylmagnesium bromide. This Grignard reaction is a crucial carbon-carbon bond-forming step.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-ethoxypropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Reaction with Thiophene Derivative: The solution of 3-ethoxypropylmagnesium bromide is then cooled in an ice bath. A solution of (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is added dropwise to the Grignard reagent. The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for a specified period to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Reduction and Intramolecular Cyclization

The product from the Grignard reaction undergoes reduction and a subsequent acid-catalyzed intramolecular cyclization to form the trimethaphan cation.

Experimental Protocol:

-

Reduction: The crude product from the previous step is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Cyclization: After the reduction is complete, the reaction mixture is acidified by the addition of an acid, such as hydrochloric acid or sulfuric acid, at a controlled temperature. The acidification protonates the hydroxyl group, facilitating a nucleophilic attack from the sulfur atom, leading to the formation of the thiophanium ring and the final tricyclic structure. The mixture is typically stirred at room temperature or gently heated to drive the cyclization to completion.

-

Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The aqueous layer containing the trimethaphan cation is separated and may be used directly in the next step or purified further.

Step 3: Formation of this compound

The final step is the formation of the camsylate salt by treating the trimethaphan cation with camphorsulfonic acid.[1] This salt formation improves the drug's stability and allows for its formulation as a pharmaceutical product.

Experimental Protocol:

-

Salt Formation: An aqueous solution of the trimethaphan cation is treated with an equimolar amount of (+)-camphorsulfonic acid. The mixture is stirred until a clear solution is obtained.

-

Crystallization and Purification: The solvent is slowly evaporated under reduced pressure, or the solution is cooled to induce crystallization of this compound. The resulting crystals are collected by filtration, washed with a cold solvent (e.g., acetone (B3395972) or ether) to remove any impurities, and dried under vacuum. Recrystallization from a suitable solvent system may be performed to obtain a product of high purity.

Quantitative Data

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Grignard Reaction | (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene, 3-ethoxypropylmagnesium bromide, anhydrous diethyl ether/THF, 0-5 °C | 75-85% |

| 2 | Reduction and Cyclization | Sodium borohydride, methanol, followed by aqueous acid (e.g., HCl) | 60-70% |

| 3 | Salt Formation | (+)-Camphorsulfonic acid, water/acetone | >90% |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis scheme for this compound.

Experimental Workflow for Grignard Reaction

Caption: Workflow for the Grignard reaction step.

References

An In-depth Technical Guide to the Pharmacodynamics of Trimethaphan Camsylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the pharmacodynamics of Trimethaphan Camsylate, a short-acting ganglionic blocking agent. It details the drug's mechanism of action, physiological effects, and relevant quantitative parameters. Furthermore, this guide outlines standard experimental protocols for the in vitro and in vivo characterization of Trimethaphan and similar nicotinic acetylcholine (B1216132) receptor antagonists, supported by workflow and pathway visualizations to facilitate understanding and application in a research context.

Introduction

This compound, formerly marketed as Arfonad, is a potent, short-acting sympatholytic and parasympatholytic drug.[1] Chemically, it is a sulfonium (B1226848) compound, a structural feature that renders it unable to cross the blood-brain barrier, thereby confining its effects to the peripheral nervous system.[2] Its primary clinical and research application stems from its function as a ganglionic blocker, enabling the non-selective inhibition of neurotransmission through the autonomic ganglia.[1][3] This property has made it a valuable tool for producing controlled hypotension during surgery and for studying the physiology of the autonomic nervous system.[2][4] Although its clinical use has largely been superseded by more selective agents, Trimethaphan remains a significant compound for experimental pharmacology.[5]

Mechanism of Action

The pharmacodynamic effect of this compound is rooted in its activity as a competitive, non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), also known as Nn or N1 receptors.[1][2] These receptors are located on the postsynaptic membranes of both sympathetic and parasympathetic autonomic ganglia.[6]

Core Mechanism:

-

Competition with Acetylcholine (ACh): Trimethaphan competes with the endogenous neurotransmitter, acetylcholine, for the binding sites on ganglionic nAChRs.[7]

-

Receptor Blockade: By binding to these receptors without activating them, Trimethaphan prevents the ACh-mediated depolarization of the postsynaptic membrane.[7]

-

Inhibition of Autonomic Outflow: This blockade effectively inhibits the transmission of action potentials from preganglionic to postganglionic neurons across the entire autonomic nervous system (both sympathetic and parasympathetic divisions).[3][8]

Additional proposed mechanisms include a direct peripheral vasodilatory effect and the release of histamine, both of which contribute to its hypotensive action.[7][9]

Pharmacodynamic Profile

The non-selective blockade of both sympathetic and parasympathetic ganglia results in a wide array of physiological effects. The observable outcome in a specific organ system depends on the dominant autonomic tone in that tissue.

Quantitative Pharmacodynamic & Pharmacokinetic Data

Table 1: Pharmacodynamic & Pharmacokinetic Properties

| Parameter | Description | Value / Observation | Citations |

|---|---|---|---|

| Drug Class | Ganglionic Blocking Agent; Antihypertensive | - | [4][9] |

| Mechanism | Competitive Antagonist at Neuronal Nicotinic ACh Receptors | Blocks both sympathetic and parasympathetic ganglia. | [2][3] |

| Target(s) | Neuronal Acetylcholine Receptor Subunit Alpha-10, Alpha-4 | Antagonist activity confirmed in humans. | [9] |

| Administration | Intravenous Infusion | Required for continuous effect and precise control. | [1][3] |

| Onset of Action | 1 to 2 minutes | Rapid onset is characteristic of IV administration. | [3] |

| Duration of Action | Approximately 10 minutes | Short duration allows for fine titration of blood pressure. | [1][3] |

| Metabolism | Potentially by pseudocholinesterase | - | [7] |

| Excretion | Renal (filtered and actively secreted) | Primarily excreted unchanged. |[1][7] |

Systemic Physiological Effects

The broad-spectrum autonomic blockade leads to predictable, albeit widespread, side effects.

Table 2: Systemic Effects and Adverse Reactions from Autonomic Blockade

| System | Sympathetic Blockade Effect | Parasympathetic Blockade Effect | Common Adverse Effects | Citations |

|---|---|---|---|---|

| Cardiovascular | Vasodilation, decreased peripheral resistance, hypotension. | Tachycardia (due to blockade of vagal tone). | Postural (Orthostatic) hypotension , tachycardia, precipitation of angina. | [1][3][7] |

| Ocular | - | Mydriasis (pupil dilation), Cycloplegia (loss of accommodation/focus). | Blurred vision, visual disturbances. | [1][2] |

| Gastrointestinal | - | Decreased motility and secretions. | Dry mouth, constipation, anorexia, nausea, vomiting. | [1][3][7] |

| Genitourinary | - | Inhibition of bladder contraction. | Urinary retention, particularly in patients with prostatic hyperplasia. | [3][5][7] |

| Other | - | - | Histamine release can cause urticaria and itching; potential for respiratory depression (rare). |[1][7] |

Experimental Protocols for Research

The following sections outline generalized methodologies for the characterization of this compound or other nAChR antagonists.

In Vitro Protocol: Cell-Based nAChR Antagonist Assay

This protocol describes a common method to determine the potency of an antagonist (e.g., IC50) at a specific nAChR subtype using a cell-based fluorescent membrane potential assay.[10]

Objective: To quantify the inhibitory effect of this compound on agonist-induced activation of a specific nAChR subtype expressed in a stable cell line.

Materials:

-

Human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α3β4).[11]

-

Culture medium, flasks, and multi-well assay plates (e.g., 384-well).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10]

-

Fluorescent Membrane Potential Dye Kit.[10]

-

nAChR Agonist: Nicotine or Acetylcholine.

-

Test Compound: this compound.

-

Control Antagonist: Mecamylamine.[11]

-

Automated liquid handler and a fluorescence plate reader.

Methodology:

-

Cell Culture & Plating:

-

Culture the stable cell line under standard conditions (37°C, 5% CO₂).

-

Plate cells into 384-well microplates at a predetermined density and allow them to adhere overnight.[10]

-

-

Dye Loading:

-

Remove culture medium and add the prepared membrane potential dye solution to each well.

-

Incubate the plate as per the dye manufacturer's instructions to allow for cellular uptake.[10]

-

-

Compound & Agonist Preparation:

-

Prepare a serial dilution of this compound to generate a concentration-response curve.

-

Prepare the nAChR agonist (e.g., nicotine) at a concentration known to elicit a high-level response (e.g., EC₉₀).[11]

-

-

Assay Execution:

-

Using a fluorescence plate reader, establish a baseline fluorescence reading.

-

Add the test compound (Trimethaphan) or control antagonist (Mecamylamine) to the wells, followed shortly by the agonist (nicotine). This can be done simultaneously.[11]

-

Immediately monitor the change in fluorescence intensity over time. Agonist binding opens ion channels, causing membrane depolarization and an increase in fluorescence. An antagonist will inhibit this change.[10]

-

-

Data Analysis:

-

The antagonist's effect is measured as the percentage inhibition of the agonist-induced fluorescence signal.

-

Plot the percent inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.[12][13]

-

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. Trimetaphan Camsilate [benchchem.com]

- 3. Trimethaphan - BioPharma Notes [biopharmanotes.com]

- 4. Trimetaphan (Camsylate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 7. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. benchchem.com [benchchem.com]

- 11. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethaphan Camsylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Trimethaphan Camsylate, a potent ganglionic blocking agent. The information is curated to support research and development activities in pharmacology and medicinal chemistry.

Physicochemical Data Summary

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Chemical Formula | C32H40N2O5S2 | [1][2] |

| (or C22H25N2OS • C10H16O4S) | [3] | |

| Molecular Weight | 596.80 g/mol | [1][2][4] |

| (or 597.817 g/mol ) | [3] | |

| Exact Mass | 596.2379 u | [1] |

| CAS Number | 68-91-7 | [1] |

Mechanism of Action: Ganglionic Blockade

This compound functions as a non-depolarizing ganglionic blocker. It competitively inhibits the action of acetylcholine (B1216132) at nicotinic receptors within the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade results in a reduction of sympathetic tone to the vasculature, leading to vasodilation and a subsequent decrease in arterial blood pressure.

The following diagram illustrates the logical workflow of this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological activity of this compound. Below are outlines of key experimental methodologies.

In Vitro Ganglionic Blockade Assay

Objective: To determine the potency and efficacy of this compound in blocking nicotinic acetylcholine receptors in an isolated ganglion preparation.

Methodology:

-

Preparation: Isolate a suitable ganglion preparation, such as the superior cervical ganglion from a rat or rabbit.

-

Superfusion: Place the ganglion in an organ bath and superfuse with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Stimulation: Stimulate the preganglionic nerve with supramaximal electrical stimuli to elicit postganglionic action potentials.

-

Recording: Record the compound action potentials from the postganglionic nerve using extracellular electrodes.

-

Drug Application: After obtaining a stable baseline response, apply increasing concentrations of this compound to the superfusion solution.

-

Data Analysis: Measure the amplitude of the postganglionic compound action potential at each concentration of the drug. Calculate the IC50 value, which is the concentration of this compound that produces a 50% inhibition of the maximal response.

In Vivo Blood Pressure Monitoring in Animal Models

Objective: To evaluate the hypotensive effects of this compound in a living organism.

Methodology:

-

Animal Model: Use a suitable animal model, such as a spontaneously hypertensive rat or a normotensive anesthetized rat.

-

Catheterization: Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Implant a second catheter into the jugular vein or femoral vein for intravenous drug administration.

-

Anesthesia: Anesthetize the animal with a suitable agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).

-

Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate.

-

Drug Administration: Administer a bolus intravenous injection or a continuous infusion of this compound.

-

Data Acquisition: Continuously monitor and record MAP and heart rate throughout the experiment.

-

Dose-Response Analysis: Administer a range of doses to construct a dose-response curve and determine the dose required to produce a specific reduction in blood pressure.

The following diagram outlines the general workflow for in vivo blood pressure studies.

References

Solubility and stability of Trimethaphan Camsylate

An In-depth Technical Guide on the Solubility and Stability of Trimethaphan Camsylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, sold under the trade name Arfonad, is a short-acting, competitive ganglionic blocking agent.[1][2] It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, thereby blocking both the sympathetic and parasympathetic nervous systems.[1] This sympatholytic and parasympatholytic effect leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertensive emergencies and for inducing controlled hypotension during surgery.[1][3][4][5]

Chemically, it is the (S)-camphorsulfonate salt of trimethaphan.[4][6] As a sulfonium (B1226848) compound, it carries a positive charge which prevents it from crossing the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, presents detailed experimental protocols for their determination, and visualizes key pathways and workflows.

Solubility Profile

This compound is described as white crystals or a white, crystalline powder with a bitter taste and a slight odor.[4] Its solubility is a critical parameter for formulation development, particularly for its intravenous route of administration.

Qualitative and Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The camsilate salt form is utilized to improve properties such as water solubility.[2] The compound is generally soluble in water and alcohol, but only slightly soluble in acetone (B3395972) and ether.[4][7] A 1% aqueous solution of this compound has a pH between 5.0 and 6.0.[4][7]

| Solvent | Solubility Description | Quantitative Value | Reference |

| Water | Soluble | 1 gram dissolves in < 5 mL | [3][7] |

| Predicted Solubility | 0.00197 mg/mL (ALOGPS) | [8] | |

| Alcohol | Soluble | 1 gram dissolves in < 2 mL | [3][7] |

| Acetone | Slightly Soluble | - | [4][7] |

| Ether | Slightly Soluble | - | [4][7] |

| DMSO | Soluble | - | [9] |

Stability Profile

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies evaluate the effect of environmental factors like temperature, humidity, and light on the quality of the drug substance.[10][11]

Storage and Stability Data

This compound injection is recommended to be stored under refrigerated conditions. However, it exhibits stability for a limited period at room temperature. The brief duration of its pharmacological action is not due to inactivation by plasma cholinesterase.[12]

| Condition | Duration | Stability Notes | Reference |

| Refrigerated Storage (2-8 °C) | Long-term | Recommended storage for injection. | [3] |

| Short-term Storage (0-4 °C) | Days to weeks | Recommended for the solid powder. | [9] |

| Long-term Storage (-20 °C) | Months to years | Recommended for the solid powder. | [9] |

| Room Temperature (up to 25 °C) | 14 days | Stable after removal from refrigeration. | [3] |

| Ambient Shipping | A few weeks | Stable enough for ordinary shipping. | [9] |

Degradation Pathways

Specific degradation pathways for this compound are not extensively detailed in the reviewed literature. However, forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, thermal stress) are standard practice to identify potential degradation products and pathways for pharmaceutical compounds.[13][14] For this compound, hydrolysis and photolysis would be key pathways to investigate, given its structure and intended sterile solution formulation.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of solubility and stability.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[15][16]

Objective: To determine the saturated concentration of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 7.4)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

-

Vials or flasks

Procedure:

-

Preparation: Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the flask and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[15] The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until a plateau is reached.[16]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding membrane filter.

-

Quantification: Dilute the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Measure the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[16]

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the drug substance.[13] This helps in developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid and Base Hydrolysis:

-

To separate aliquots of the drug solution, add HCl (e.g., to a final concentration of 0.1 N) and NaOH (e.g., to 0.1 N).

-

Store the samples at a controlled temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and dilute for analysis.

-

-

Oxidative Degradation:

-

Add hydrogen peroxide (e.g., 3%) to an aliquot of the drug solution.

-

Store the sample at room temperature and protect it from light.

-

Withdraw samples at defined time points and dilute for analysis.

-

-

Thermal Degradation:

-

Expose solid this compound powder and a solution of the drug to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.

-

Analyze samples at specified time points.

-

-

Photostability Testing:

-

Expose solid drug powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples protected from light.

-

Analyze both exposed and control samples.

-

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Mechanism of Action: Ganglionic Blockade

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChR) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neurotransmission.

Caption: Mechanism of ganglionic blockade by this compound.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram illustrates the key steps in determining the equilibrium solubility of a compound using the shake-flask method.

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. Trimetaphan Camsilate [benchchem.com]

- 3. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trimetaphan camsilate CAS#: 68-91-7 [amp.chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medkoo.com [medkoo.com]

- 10. japsonline.com [japsonline.com]

- 11. Stability testing protocols | PPTX [slideshare.net]

- 12. This compound (Arfonad) and human plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 14. Compendium of Drug Degradation Pathways / Li, Min <電子版> - 紀伊國屋書店ウェブストア|オンライン書店|本、雑誌の通販、電子書籍ストア [kinokuniya.co.jp]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. who.int [who.int]

Trimethaphan Camsylate: A Technical Guide

CAS Number: 68-91-7[1]

This in-depth technical guide provides a comprehensive overview of Trimethaphan Camsylate, a short-acting ganglionic blocking agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, pharmacokinetics, and application in experimental protocols.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 68-91-7 | [1] |

| Molecular Formula | C32H40N2O5S2 | [1] |

| Molecular Weight | 596.8 g/mol | [1] |

| Class | Ganglionic Blocker | [2] |